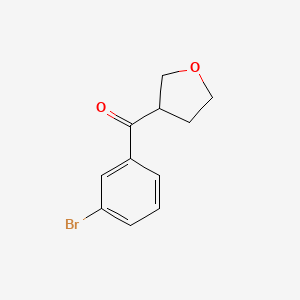
3-(3-Bromobenzoyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromobenzoyl)oxolane is a chemical compound with the molecular formula C11H11BrO2 . It has a molecular weight of 255.11 .
Molecular Structure Analysis
The molecular structure of this compound consists of an oxolane ring attached to a 3-bromobenzoyl group . The exact structure and conformation would require further analysis using techniques such as NMR, HPLC, LC-MS, UPLC, etc .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, etc., are not specified in the available resources .Applications De Recherche Scientifique
Antioxidant Activity
Research on bromophenols isolated from marine red algae, such as Polysiphonia urceolata, has shown significant DPPH radical scavenging activity, indicative of potent antioxidant properties. Although not directly linked to "3-(3-Bromobenzoyl)oxolane," these studies highlight the broader potential of brominated compounds in antioxidant applications (Ke-kai Li et al., 2008).
Catalysis in Organic Synthesis
The direct coupling of oxazolines and N-heterocyclic carbenes presents a modular approach to new classes of C−N donor ligands, with applications in homogeneous catalysis. This research demonstrates the utility of brominated oxazolines in the synthesis of complex organic molecules, which may include or relate to compounds like "this compound" (V. César et al., 2002).
Environmental Impact and Degradation
The degradation of UV filters, specifically benzophenone-3 in chlorinated seawater swimming pools, has been studied to understand the formation of potentially toxic brominated disinfection byproducts. This research may inform environmental risk assessments of brominated compounds, including "this compound," when exposed to chlorination processes (Tarek Manasfi et al., 2015).
Polymer Science and Fuel Cell Applications
Polybenzimidazoles containing bulky substituents and ether linkages have been explored for high-temperature proton exchange membrane fuel cell applications. Research in this domain showcases the importance of brominated compounds in enhancing the performance and stability of polymer-based fuel cells, potentially including derivatives of "this compound" (Jyh‐Chien Chen et al., 2016).
Electrochemical Sensors
The development of electrochemical sensors for phenylpropanolamine, based on oligomers derived from 3-hydroxybenzoic acid with dibenzo-18-crown-6, exemplifies the utility of brominated compounds in creating sensitive and selective detection systems for pharmaceuticals and potentially hazardous substances (T. V. Shishkanova et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
(3-bromophenyl)-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-3,6,9H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCDYHQZYZXPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


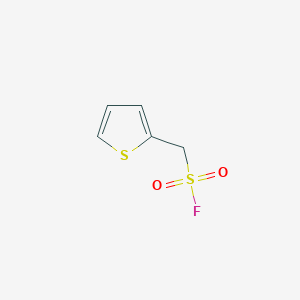
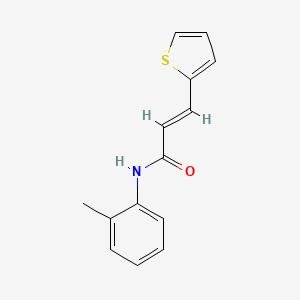
![(4-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2753070.png)
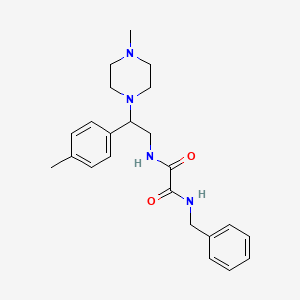
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2753073.png)
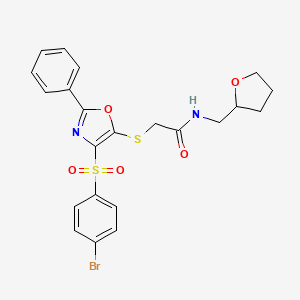
![1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2753078.png)
![2-fluoro-4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2753080.png)
![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2753082.png)
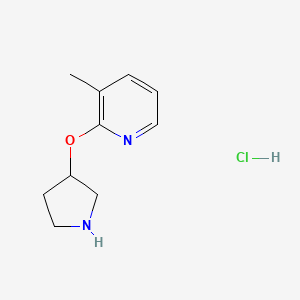
![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2753088.png)
![N-(4-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2753089.png)
![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2753090.png)